

Spectroscopic Analysis of 2,4-Dihydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dihydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2,4-Dihydroxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds and other commercially important chemicals. The following sections detail its Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, offering a foundational dataset for researchers in drug discovery and materials science.

Spectroscopic Data Summary

The empirical formula of **2,4-Dihydroxybenzaldehyde** is $C_7H_6O_3$, with a molecular weight of 138.12 g/mol. Its structure, featuring a benzene ring substituted with two hydroxyl groups and a formyl group, gives rise to a distinct spectroscopic signature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **2,4-Dihydroxybenzaldehyde** is characterized by the presence of hydroxyl, carbonyl, and aromatic functionalities. The key absorption bands are summarized in the table below.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3200-3400 (broad)	O-H stretch	Phenolic -OH
~1640	C=O stretch	Aldehyde
~1580	C=C stretch	Aromatic ring
~1480	C-H bend	Aromatic ring
~1200-1300	C-O stretch	Phenolic -OH

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **2,4-Dihydroxybenzaldehyde** provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectrum (in DMSO-d₆)[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.73	s	2H	-	-OH (phenolic)
9.92	s	1H	-	-CHO (aldehyde)
7.52	d	1H	8.8	H-6
6.39	dd	1H	8.8, 2.4	H-5
6.32	d	1H	2.4	H-3

¹³C NMR Spectrum (in DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~190	C=O (aldehyde)
~165	C-OH (C4)
~162	C-OH (C2)
~135	C-H (C6)
~115	C-CHO (C1)
~108	C-H (C5)
~103	C-H (C3)

Note: Specific chemical shift values for ^{13}C NMR can vary slightly depending on the solvent and concentration.

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid **2,4-Dihydroxybenzaldehyde**.

Materials:

- **2,4-Dihydroxybenzaldehyde**
- Potassium bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure:

- Sample Preparation: A small amount of **2,4-Dihydroxybenzaldehyde** (1-2 mg) is placed in a clean, dry agate mortar.

- **Grinding:** The sample is thoroughly ground to a fine powder.
- **Mixing:** Approximately 100-200 mg of dry KBr powder is added to the mortar. The sample and KBr are intimately mixed by grinding until a homogenous mixture is obtained.
- **Pellet Formation:** The mixture is transferred to a pellet die. The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- **Spectral Acquisition:** The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is also recorded for baseline correction.

NMR Spectroscopy (^1H and ^{13}C)

Objective: To obtain the ^1H and ^{13}C NMR spectra of **2,4-Dihydroxybenzaldehyde**.

Materials:

- **2,4-Dihydroxybenzaldehyde**
- Deuterated dimethyl sulfoxide (DMSO-d_6)
- NMR tube (5 mm)
- NMR spectrometer

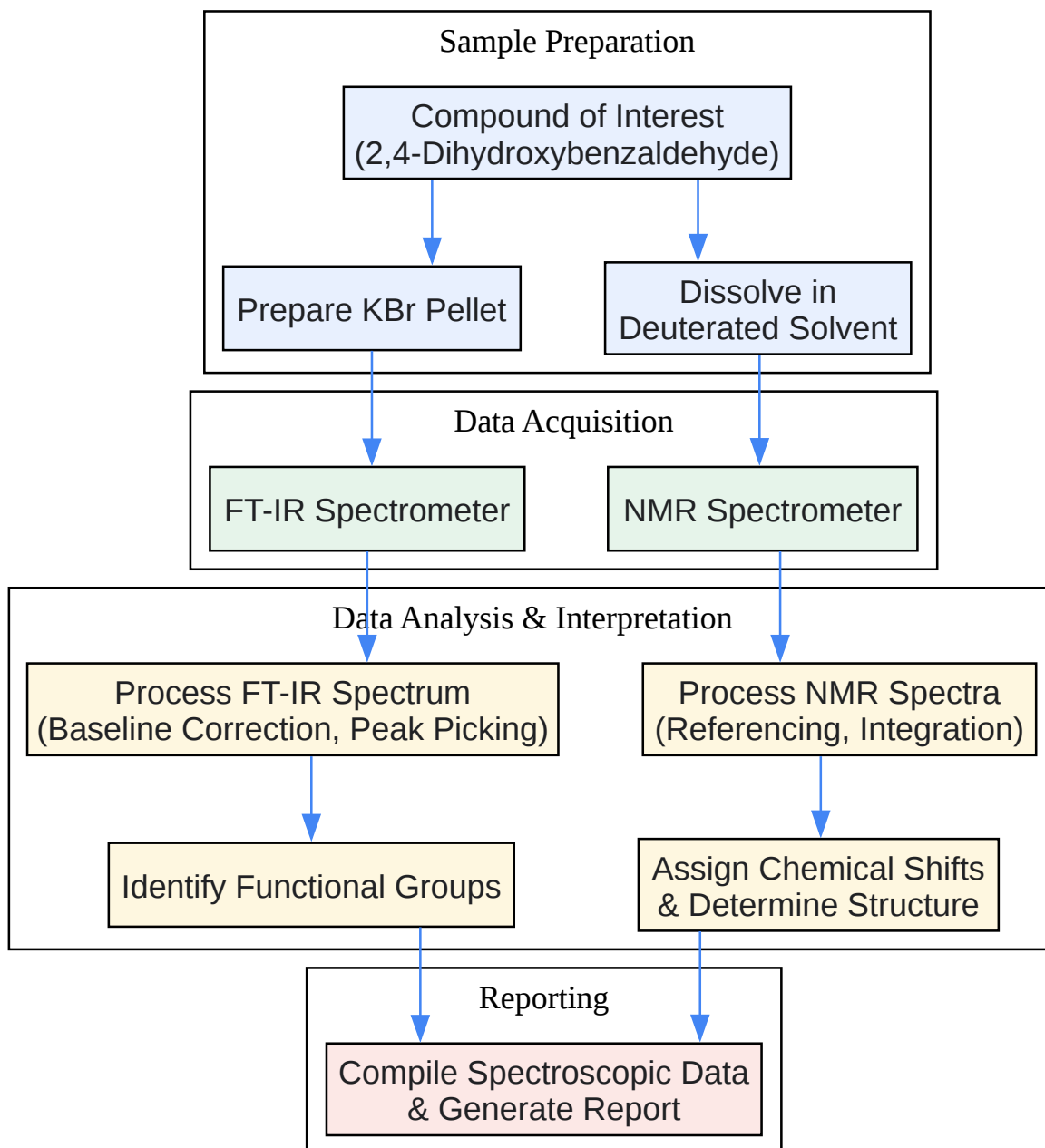
Procedure:

- **Sample Preparation:** Approximately 5-10 mg of **2,4-Dihydroxybenzaldehyde** is accurately weighed and dissolved in approximately 0.6-0.7 mL of DMSO-d_6 in a small vial.
- **Transfer:** The solution is transferred to a clean, dry 5 mm NMR tube.
- **Shimming:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

- Spectral Acquisition:
 - ^1H NMR: The ^1H NMR spectrum is acquired using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak of DMSO- d_5 at δ 2.50 ppm.
 - ^{13}C NMR: The ^{13}C NMR spectrum is acquired with proton decoupling. The chemical shifts are referenced to the solvent peak of DMSO- d_6 at δ 39.52 ppm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-Dihydroxybenzaldehyde**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,4-Dihydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120756#spectroscopic-data-of-2-4-dihydroxybenzaldehyde-ft-ir-nmr]

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